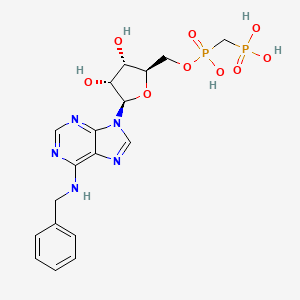

![molecular formula C18H8Cl2F4N4O B610382 5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1259536-62-3](/img/structure/B610382.png)

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Descripción general

Descripción

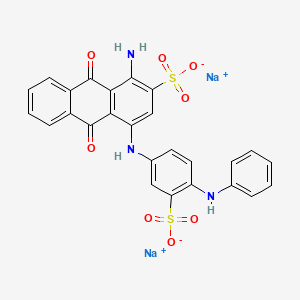

The compound “5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one” is a complex organic molecule. It contains several functional groups, including a pyrazolopyrimidine core, a dichlorofluoropyridine group, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regiospecific condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine was observed, which was dependent on the specific reaction conditions employed .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazolopyrimidine core is a heterocyclic ring system that contains nitrogen atoms. The dichlorofluoropyridine group and the trifluoromethyl group are both halogenated, which can significantly influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of fluorine atoms and a pyridine moiety in the structure can impart unique physicochemical properties .Aplicaciones Científicas De Investigación

Ion Channel Modulation

QO-58 has been identified as an activator of Kv7 channels , which are potassium channels with significant roles in neuronal activity. It has been shown to increase the amplitude of M-type K+ current (IK(M)) and Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . This modulation of ion channels is crucial for the development of treatments for neurological disorders such as epilepsy and pain.

Analgesic Properties

The compound exhibits analgesic properties by activating neuronal Kv7/KCNQ/M-channels. It has been demonstrated to have anti-nociceptive effects on inflammatory pain in rodent models . This suggests potential applications in developing new painkillers, especially for chronic and neuropathic pain management.

Pharmacokinetics and Bioavailability

QO-58 derivatives, such as QO58-lysine, have been studied for their pharmacokinetic properties. They have shown improved bioavailability and a plasma half-life of approximately 3 hours, which is significant for oral or intraperitoneal administration in pain management .

Anti-Seizure Effects

QO-58 has shown promise in anti-seizure applications. Its activation of Kv7 channels can help in stabilizing the neuronal excitability that is often disrupted in seizure conditions .

Inflammatory Pain Reduction

In models of inflammatory pain, such as the Complete Freund’s adjuvant (CFA)-induced pain model in rats, QO-58 has been effective in increasing the paw withdrawal threshold, indicating its potential as a treatment for inflammatory conditions .

Potential in Neuropathic Pain Treatment

The compound has been reported to increase the pain threshold in a sciatic nerve chronic constriction injury (CCI) in vivo model, suggesting its application in treating neuropathic pain .

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries, given the unique properties conferred by its trifluoromethylpyridine group . Further studies could also focus on optimizing the synthesis process and exploring its biological activities.

Propiedades

IUPAC Name |

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHKPWSDFSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Cl2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

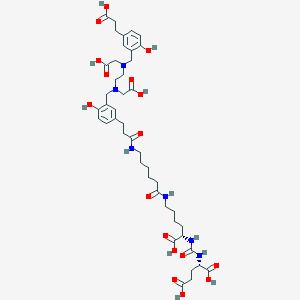

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)